3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound characterized by its cyclobutane structure, which features a phenyl group and two methyl groups attached to the cyclobutane ring. Its chemical formula is , and it has a molecular weight of approximately 197.704 g/mol. The compound's systematic name reflects its structural features, indicating the presence of a dimethyl group at the 3-position and a phenyl group at the 1-position of the cyclobutane ring. The hydrochloride salt form is commonly used in research and pharmaceutical applications due to its improved solubility and stability compared to the free base form .
These reactions are significant for synthesizing derivatives that may exhibit different biological activities or properties.
The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride typically involves several steps:
These synthetic pathways allow for the modification of the compound to explore structure-activity relationships in drug development
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride has several applications:
Interaction studies involving 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride focus on its potential binding affinities and effects on various receptors:
Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Methyl-1-phenylcyclobutan-1-amine hydrochloride | 50988121 | Contains a methyl group instead of dimethyl |
| 2-Methyl-3-phenycyclobutan-1-one | 11852695 | A ketone derivative with significant structural changes |
| 3-Phenylcyclopentan-1-amine hydrochloride | 56740-41-1 | Similar cyclic structure but different substituents |
These compounds illustrate variations in substitution patterns that can significantly influence their chemical properties and biological activities. Each compound's unique characteristics provide insights into how slight modifications can lead to different pharmacological profiles
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